molecular formula C11H14N2 B13233727 1-(7-Methyl-1H-indol-3-YL)ethan-1-amine

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine

Cat. No.: B13233727
M. Wt: 174.24 g/mol
InChI Key: PEFNTCAIQDTYEM-UHFFFAOYSA-N
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Description

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This compound features an indole ring substituted with a methyl group at the 7th position and an ethanamine group at the 3rd position.

Preparation Methods

Biological Activity

Overview

1-(7-Methyl-1H-indol-3-YL)ethan-1-amine is a derivative of indole, a compound known for its significant biological properties and applications in medicinal chemistry. Indole derivatives, including this compound, have been extensively studied for their potential therapeutic effects, particularly in oncology and neuropharmacology.

The biological activity of this compound primarily involves its interaction with various cellular targets, notably tubulin. This interaction is crucial as it inhibits tubulin polymerization, which is essential for cell division. Consequently, this inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Key Mechanistic Insights

  • Tubulin Inhibition : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to G2/M phase arrest in the cell cycle .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in a dose-dependent manner, particularly in various cancer cell lines such as HeLa and MCF-7 .

This compound exhibits several biochemical properties that enhance its therapeutic potential:

Property Description
Solubility Soluble in organic solvents; limited solubility in water.
Stability Stable under physiological conditions but may degrade over extended periods.
Bioavailability Exhibits moderate bioavailability; further studies needed for optimization.

Biological Activity Studies

Extensive research has been conducted to evaluate the biological activity of this compound and its derivatives. Below are some notable findings from various studies:

Anticancer Activity

In vitro studies have shown that compounds related to this compound possess significant anticancer properties:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis, inhibits tubulin polymerization
MCF-70.34Cell cycle arrest at G2/M phase
HT-290.86Induces dose-dependent apoptosis

Neuropharmacological Effects

Recent studies also indicate potential neuroprotective effects of indole derivatives, including this compound:

Effect Observation
Locomotor ActivitySignificant reduction in locomotor activity observed in animal models at specific doses
NeuroprotectionPotential for neuroprotective applications due to low cytotoxicity

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of indole derivatives against breast cancer cell lines. The results indicated that modifications to the indole structure significantly impacted their antiproliferative activity, with some compounds exhibiting IC50 values below 0.5 µM against HeLa cells.

Case Study 2: Tubulin Interaction

Another research focused on elucidating the binding affinity of this compound to tubulin. The study employed molecular docking simulations and confirmed strong binding interactions that correlate with observed biological activities.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(7-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C11H14N2/c1-7-4-3-5-9-10(8(2)12)6-13-11(7)9/h3-6,8,13H,12H2,1-2H3

InChI Key

PEFNTCAIQDTYEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(C)N

Origin of Product

United States

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